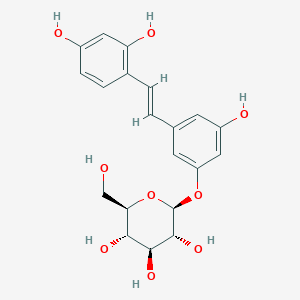

Oxyresveratrol 3'-O-beta-D-glucopyranoside

Descripción

Overview of Stilbenoids as Plant Secondary Metabolites

Stilbenoids are a class of naturally occurring phenolic compounds produced by a variety of plant species. nih.gov Structurally, they are characterized by a 1,2-diphenylethylene (C6-C2-C6) backbone, which consists of two phenyl rings linked by an ethylene (B1197577) bridge. nih.govmdpi.com These compounds are synthesized in plants through the phenylpropanoid pathway, a complex metabolic route that also produces other important molecules like flavonoids and lignins. mdpi.com A key enzyme in their formation is stilbene (B7821643) synthase (STS), which catalyzes the final step in creating the characteristic stilbene skeleton. mdpi.comum.es

In plants, stilbenoids function as secondary metabolites, which are compounds not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play a crucial role in defense mechanisms. mdpi.comcapes.gov.br Many stilbenoids are classified as phytoalexins, which are antimicrobial substances produced by plants de novo to protect against invading pathogens such as fungi and bacteria, as well as to shield against abiotic stressors like UV radiation. nih.govmdpi.commdpi.com Their distribution in the plant kingdom is taxonomically widespread but limited to a select number of plant families, including Vitaceae (grapes), Moraceae (mulberries), and Fabaceae (legumes). bohrium.com The most famous member of this family is resveratrol (B1683913), widely recognized for its presence in grapes and red wine. nih.govmdpi.com

Significance of Glycosylated Stilbenes in Natural Product Chemistry

Stilbenoids can exist in nature as free forms (aglycones) or conjugated with sugar molecules as glycosides. nih.gov The attachment of a sugar moiety, a process known as glycosylation, is a common modification of plant secondary metabolites and significantly alters the compound's properties. mdpi.comnih.gov

Glycosylation generally increases the water solubility and stability of the stilbenoid. nih.govresearchgate.net This is a critical factor in natural product chemistry, as enhanced solubility can improve a compound's bioavailability and how it is absorbed and distributed in biological systems. nih.gov For example, piceid (also known as polydatin), the 3-O-β-D-glucoside of resveratrol, is a well-known glycosylated stilbene that demonstrates greater stability compared to its aglycone counterpart. nih.gov The addition of the glucose unit can protect the core stilbene structure from enzymatic oxidation. um.es This modification is a key strategy employed by plants to store these defensive compounds in a stable, soluble, and non-toxic form within the cell. nih.gov

Historical Context and Initial Discoveries of Oxyresveratrol (B150227) 3'-O-beta-D-glucopyranoside

Oxyresveratrol 3'-O-beta-D-glucopyranoside was first identified as a novel stilbene glucoside during research into the constituents of mulberry trees, which are known to be a rich source of stilbenoids. researchgate.netbiorxiv.org The compound was isolated from the root bark of Morus alba (white mulberry). nih.gov Its structure was elucidated using spectroscopic methods, confirming it as a derivative of oxyresveratrol where a β-D-glucopyranoside unit is attached at the 3'-position of the stilbene backbone. nih.gov

Subsequent research has also identified this compound in the roots of Morus nigra (black mulberry). medchemexpress.comtaylorandfrancis.com The discovery of this and other related glycosides like Oxyresveratrol 2-O-β-D-glucopyranoside in mulberry species has contributed to the understanding of the chemical diversity within the stilbenoid class. nih.govmedchemexpress.com These findings are significant for chemotaxonomy, the classification of plants based on their chemical constituents, and for identifying natural sources of specific bioactive compounds. researchgate.net

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C20H22O9 |

| CAS Number | 144525-40-6 |

| Natural Sources | Morus alba (root bark), Morus nigra (root) medchemexpress.comnih.gov |

| Compound Class | Stilbenoid, Glycoside |

| Aglycone | Oxyresveratrol |

| Sugar Moiety | β-D-glucopyranose |

Table 2: Comparison of Selected Stilbenoids

| Compound Name | Aglycone/Glycoside | Key Natural Sources |

|---|---|---|

| Resveratrol | Aglycone | Grapes (Vitis species), Berries, Peanuts nih.govmdpi.com |

| Piceid (Polydatin) | Glycoside | Grapes (Vitis species), Reynoutria japonica medchemexpress.comnih.gov |

| Pterostilbene | Aglycone | Blueberries (Vaccinium species), Pterocarpus marsupium nih.gov |

| Oxyresveratrol | Aglycone | Mulberry (Morus species), Artocarpus lakoocha nih.gov |

| This compound | Glycoside | Mulberry (Morus alba, Morus nigra) medchemexpress.comnih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-14-6-10(5-13(23)7-14)1-2-11-3-4-12(22)8-15(11)24/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQVPULXXVQLRT-CUYWLFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801144144 | |

| Record name | 3-[(1E)-2-(2,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801144144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144525-40-6 | |

| Record name | 3-[(1E)-2-(2,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144525-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(1E)-2-(2,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801144144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Botanical Sourcing of Oxyresveratrol 3 O Beta D Glucopyranoside

Identification in Specific Plant Genera and Species

Scientific investigations have successfully isolated and identified Oxyresveratrol (B150227) 3'-O-beta-D-glucopyranoside from distinct species of the mulberry tree. These findings are crucial for understanding the chemotaxonomy of the Morus genus and for sourcing the compound for further research.

The root system of the black mulberry, Morus nigra, is a confirmed botanical source of Oxyresveratrol 3'-O-beta-D-glucopyranoside. researchgate.netmedchemexpress.complantchemmed.com In a comprehensive phytochemical analysis of Morus nigra roots, this compound was one of twenty-nine phenolic compounds isolated from a 95% ethanol (B145695) extract. nih.gov The identification of these compounds was accomplished through the use of mass spectrometry and NMR spectroscopy, which confirmed their precise chemical structures. nih.gov This research highlighted the roots of Morus nigra as a rich source of diverse stilbenes and other phenolic molecules. researchgate.netnih.gov

This compound was first identified as a novel stilbene (B7821643) glucoside from the root bark of the white mulberry, Morus alba. nih.govresearchsolutions.com In this pioneering study, the compound was isolated alongside other known stilbenoids, including mulberroside A, cis-mulberroside A, and oxyresveratrol. researchsolutions.com The structural determination of the then-new compound as this compound was achieved through detailed spectroscopic analysis. researchsolutions.com This discovery established the root bark of Morus alba as a primary natural source of this specific glycoside. nih.govnih.gov

Distribution and Accumulation Patterns within Plant Tissues

The concentration and distribution of this compound and related stilbenoids can vary significantly between different tissues of the mulberry plant. While the roots and root bark are primary accumulation sites, the compound is also found in other aerial parts. biorxiv.orgbiorxiv.org

Research indicates that this compound, abbreviated as ORTG, is a major functional constituent in the twigs of Morus alba. nih.gov A quantitative analysis using HPLC revealed that its concentration in the twigs of six different mulberry cultivars ranged from 23.7 to 105.5 mg per 100g. nih.gov The accumulation is influenced by several factors, including the specific cultivar and the time of harvest. For instance, twigs harvested in early September showed higher levels of the compound than those harvested in early July. nih.gov

The table below details the varying content of this compound in the twigs of different Morus alba cultivars. nih.gov

| Morus alba Cultivar | Content (mg/100 g) |

|---|---|

| Yongcheon | 105.5 |

| Daesung | 70.3 |

| Cheongil | 67.2 |

| Gwasang No. 2 | 58.6 |

| Suhyang | 36.9 |

| Somok | 23.7 |

In contrast to the woody tissues, studies on in-vitro cultured Morus alba plants have shown that under specific elicitation conditions, stilbenes like oxyresveratrol were detected in the leaves and the culture medium, but not in the roots. mdpi.com However, broader analysis of mature plants confirms that stilbenoids, in general, accumulate predominantly in the hardwood and root bark, which serve as non-renewable tissues for the plant. biorxiv.orgbiorxiv.org While other stilbenoids have been quantified in the leaves and fruits, this compound appears to be most concentrated in the root, bark, and twig tissues. nih.govresearchgate.net

Biosynthetic Pathways and Biotransformation of Oxyresveratrol 3 O Beta D Glucopyranoside

Proposed Biosynthesis from Precursor Stilbenoids

The biosynthesis of stilbenoids, including oxyresveratrol (B150227) and its glycosides, occurs through the phenylpropanoid pathway. semanticscholar.org This pathway involves the condensation of precursors derived from both the shikimate and acetate (B1210297) pathways.

The biosynthesis of the oxyresveratrol backbone is a critical preliminary step. One long-held hypothesis suggested that oxyresveratrol is derived from the hydroxylation of resveratrol (B1683913). nih.govresearchgate.net However, more recent research on mulberry (Morus alba L.) cell cultures proposes an alternative and more direct route. biorxiv.orgbiorxiv.org This newer model suggests that the enzyme p-coumaroyl-CoA 2'-hydroxylase (C2'H) first converts p-coumaroyl-CoA into 2'4'-dihydroxycinnamoyl-CoA. biorxiv.orgbiorxiv.orgbiorxiv.org Subsequently, stilbene (B7821643) synthase (STS) enzymes utilize this hydroxylated precursor, along with three units of malonyl-CoA, to produce oxyresveratrol directly. biorxiv.orgbiorxiv.org This indicates that resveratrol is not necessarily a direct intermediate for oxyresveratrol but rather that both compounds are produced in parallel from different substrates by the same class of STS enzymes. biorxiv.org

Once the oxyresveratrol aglycone is formed, it serves as the immediate substrate for glycosylation. This enzymatic addition of a glucose molecule at the 3'-hydroxyl position results in the formation of Oxyresveratrol 3'-O-beta-D-glucopyranoside. Glycosylation is a common modification in plants that can increase the water solubility and stability of phenolic compounds. nih.govresearchgate.net

The attachment of a sugar moiety to an aglycone is catalyzed by a class of enzymes known as uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs). nih.govnih.gov These enzymes transfer a sugar group, typically glucose, from an activated donor molecule like UDP-glucose to a specific position on the acceptor molecule, such as a stilbenoid. nih.gov This process is crucial for the biosynthesis of various glycosides in plants, serving to detoxify xenobiotics, activate biosynthetic intermediates, or modify the properties of secondary metabolites. nih.gov In nature, the glycosylation of polyphenols like resveratrol is thought to protect them from enzymatic oxidation, thereby extending their half-life and preserving their biological properties within the plant cell. nih.govresearchgate.net

Specific UGTs with activity towards stilbenoids have been identified and characterized. Among these are glucosyltransferases isolated from pokeweed (Phytolacca americana), designated PaGT2 and PaGT3. nih.govresearchgate.net These enzymes belong to the GT1 Glycosyltransferase Family 1. uniprot.org

PaGT3 : This enzyme has been shown to glycosylate a range of phenolic compounds, including capsaicinoids and flavonoids. nih.govnih.gov It can catalyze the glycosylation of trans-resveratrol, producing a mixture of resveratrol 4'-O-β-glucoside and resveratrol 3-O-β-glucoside. researchgate.net The enzyme's crystal structure reveals a flexible and wide acceptor-binding pocket, which may account for its ability to act on various substrates. nih.gov

PaGT2 : This enzyme also glycosylates various flavonoids and isoflavonoids. acs.org While it can regioselectively glycosylate the stilbenoid piceatannol, it exhibits lower activity towards other stilbenoids like resveratrol. acs.org Studies on its crystal structure have been conducted to understand its catalytic mechanism and substrate specificity. acs.org

The activity of these enzymes demonstrates a mechanism by which plants can produce various stilbene glucosides. While their specific action on oxyresveratrol to form the 3'-O-glucoside is not explicitly detailed in the provided sources, their known ability to glycosylate the hydroxyl groups on the stilbene core suggests they are representative of the enzymatic machinery required for this transformation.

| Enzyme | Source Organism | Substrate(s) | Product(s) | Reference(s) |

| PaGT3 | Phytolacca americana | trans-Resveratrol, Capsaicinoids, Flavonoids | Resveratrol 4'-O-β-glucoside, Resveratrol 3-O-β-glucoside | nih.gov, researchgate.net, nih.gov |

| PaGT2 | Phytolacca americana | Piceatannol, Flavonoids, Isoflavonoids | Piceatannol 4′-O-β-glucoside | acs.org |

Enzymatic Steps in Glycosylation: Glucosyltransferase Activity

In Vitro Biotransformation Systems for this compound Production

In vitro methods provide alternative and controllable systems for producing specific plant-derived compounds, bypassing the limitations of extraction from natural sources.

Plant cell cultures are effective systems for the biosynthesis and biotransformation of secondary metabolites. openagrar.de Cultures of Morus alba (mulberry) have been successfully used to produce stilbenoids. nih.govnih.gov When stimulated with elicitors such as methyl jasmonate and cyclodextrins, mulberry cell suspension cultures can produce significant quantities of both resveratrol and oxyresveratrol. biorxiv.orgbiorxiv.org In some Morus alba cell suspension systems, mulberroside A is generated and subsequently deglycosylated by endogenous enzymes to yield oxyresveratrol in situ. nih.gov The use of elicitors like 2-hydroxypropyl-β-cyclodextrin has also been shown to increase the accumulation of oxyresveratrol in callus cultures. nih.govnih.gov These systems demonstrate the potential for producing the oxyresveratrol aglycone, which could then be glycosylated to the target compound, or for directly producing various oxyresveratrol glycosides. Cultured cells from Phytolacca americana have also been shown to glycosylate various exogenous stilbene compounds. nih.gov

Biotransformation can also involve the modification of a more complex, naturally abundant precursor. Mulberroside A (oxyresveratrol 3',4-diglucoside) is a major stilbenoid found in the roots of Morus alba. nih.govnih.gov This compound can be used as a starting material for the enzymatic production of other oxyresveratrol derivatives. nih.gov

The enzymatic hydrolysis of mulberroside A using commercial enzymes like Pectinex or other β-glucosidases can cleave the glucose units. nih.govresearchgate.netimrpress.com This process has been shown to yield oxyresveratrol, the fully deglycosylated aglycone. nih.govresearchgate.net Notably, one study reported that the hydrolysis of mulberroside A with Pectinex produced both oxyresveratrol and oxyresveratrol-3-O-glucoside, indicating that a partial hydrolysis can be achieved to yield the specific target monoglucoside. researchgate.net This approach represents an efficient bioconversion method to produce valuable compounds from a readily available natural precursor. nih.gov

| Precursor | Enzyme/System | Product(s) | Reference(s) |

| Mulberroside A | Pectinex (β-glucosidase activity) | Oxyresveratrol, Oxyresveratrol-3-O-glucoside | nih.gov, researchgate.net |

| Mulberroside A | Cellulase (B1617823) | Oxyresveratrol | nih.gov |

| Mulberroside A | β-glucosidase | Oxyresveratrol | imrpress.com |

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of oxyresveratrol and its glucosides in Morus alba is a complex process governed by a series of enzymatic reactions, which are, in turn, regulated at the genetic level. Recent research has shed light on the key genes and enzymes involved in this pathway, particularly the identification of a crucial enzyme family, p-coumaroyl-CoA 2'-hydroxylases, and the expression patterns of genes associated with stilbenoid production.

Identification of p-coumaroyl-CoA 2'-hydroxylases in Morus alba

A pivotal breakthrough in understanding the biosynthesis of oxyresveratrol in mulberry has been the identification of a group of p-coumaroyl-CoA 2'-hydroxylases (C2'Hs). biorxiv.org To pinpoint the enzymes responsible for oxyresveratrol production, researchers improved the genomic and functional annotation of the mulberry genome by integrating both short- and long-read sequencing data. biorxiv.org This enhanced genomic information was combined with transcriptome, metabolite, and proteome time-series data to identify a comprehensive set of genes related to the phenylpropanoid and stilbenoid pathways that were elicited. biorxiv.org

This multi-omics approach led to the identification of a group of six p-coumaroyl-CoA 2'-hydroxylases (C2'Hs). biorxiv.org The expression of these C2'Hs was found to be highly co-expressed with the accumulation of both resveratrol and oxyresveratrol, suggesting their direct involvement in the synthesis of these stilbenoids. biorxiv.org

Functional validation of the role of these C2'Hs was achieved through transient transformation experiments in Nicotiana benthamiana plants and grapevine (Vitis vinifera L.) cell suspensions. biorxiv.org These experiments confirmed that C2'Hs perform the first committed step in the synthesis of oxyresveratrol. biorxiv.org They act by hydroxylating p-coumaroyl-CoA to form 2',4'-dihydroxycinnamoyl-CoA, which serves as an alternative substrate for stilbene synthases (STSs). biorxiv.org The STS enzymes can then utilize this hydroxylated intermediate to produce oxyresveratrol. biorxiv.org This finding demonstrates that C2'H enzymes are essential for the synthesis of oxyresveratrol in Morus alba. biorxiv.orgbiorxiv.org

Gene Expression and Enzyme Activity Associated with Stilbenoid Production

The production of stilbenoids, including oxyresveratrol, in Morus alba is significantly influenced by the expression levels of the associated biosynthetic genes and the activity of the enzymes they encode. The comprehensive analysis of the mulberry genome and transcriptome has identified not only the C2'H genes but also a significant number of stilbene synthase (STS) genes. biorxiv.org

Specifically, 22 STS genes were identified, which, along with the six C2'H genes, were highly co-expressed with the accumulation of resveratrol and oxyresveratrol. biorxiv.org This co-expression pattern strongly indicates a coordinated regulation of these genes in the production of stilbenoids.

Further investigations have shown that the expression of these key enzyme-coding genes can be significantly enhanced through elicitation. biorxiv.org For instance, the use of methyl jasmonate and cyclodextrins in mulberry cell suspensions has been demonstrated to boost the expression of genes involved in both the primary shikimate pathway and the specialized early phenylpropanoid and stilbenoid metabolic pathways. biorxiv.org This elicitation strategy leads to a high production of both resveratrol and oxyresveratrol. biorxiv.org

The relationship between gene expression and metabolite accumulation is further supported by the detection of oxyresveratrol in intracellular extracts of cells transiently transformed with both STS and C2'H genes. biorxiv.org This direct evidence links the expression of these specific genes to the synthesis of oxyresveratrol. The synergistic action of jasmonates and cyclodextrins has been previously shown to trigger an enhancement of stilbenoid production in other plant cell cultures, and this study confirms its effectiveness in Morus alba. biorxiv.org

| Gene/Enzyme Family | Number Identified in Morus alba | Function in Oxyresveratrol Biosynthesis |

| p-coumaroyl-CoA 2'-hydroxylases (C2'Hs) | 6 | Catalyze the hydroxylation of p-coumaroyl-CoA to 2',4'-dihydroxycinnamoyl-CoA, the first committed step in oxyresveratrol synthesis. biorxiv.org |

| Stilbene Synthases (STSs) | 22 | Utilize 2',4'-dihydroxycinnamoyl-CoA as a substrate to produce oxyresveratrol. biorxiv.orgbiorxiv.org |

Chemical Synthesis Methodologies for Oxyresveratrol 3 O Beta D Glucopyranoside and Analogs

Total Synthesis Strategies for Glycosylated Stilbenes

Total synthesis of glycosylated stilbenes like Oxyresveratrol (B150227) 3'-O-beta-D-glucopyranoside requires a carefully planned sequence of reactions to build the molecule from simpler starting materials. These strategies often focus on constructing the stilbene (B7821643) backbone first, followed by the attachment of the glycosyl group.

The Wittig reaction is a cornerstone in the synthesis of stilbenes, providing a reliable method for forming the characteristic carbon-carbon double bond. fu-berlin.de This reaction involves the condensation of a phosphorus ylide, generated from a phosphonium (B103445) salt, with an aldehyde or ketone. wiley-vch.de For asymmetrically substituted stilbenes, this involves reacting a substituted benzyltriphenylphosphonium (B107652) salt with a substituted benzaldehyde (B42025). fu-berlin.de

A critical challenge in the synthesis of polyhydroxylated stilbenes such as oxyresveratrol is the reactivity of the hydroxyl groups. These groups can interfere with various reaction steps, particularly those requiring strong bases, like the formation of the ylide in the Wittig reaction. nih.gov Therefore, a crucial part of the synthetic strategy is the selective protection of these hydroxyl groups. libretexts.org

Commonly used protecting groups for hydroxyls include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBS) and alkyl ethers (e.g., benzyl (B1604629), Bn). highfine.com These groups are chosen for their ease of introduction, stability under specific reaction conditions, and amenability to being removed (deprotection) without altering the rest of the molecule. libretexts.orghighfine.com For instance, a synthetic route might involve protecting the hydroxyl groups on the starting benzaldehyde and benzyl bromide precursors, performing the Wittig olefination to form the protected stilbene backbone, and then removing the protecting groups to yield the final polyhydroxylated stilbene (the aglycone). nih.gov The final step would be the regioselective glycosylation to attach the glucose unit.

Table 1: Generalized Steps in the Total Synthesis of a Glycosylated Stilbene

| Step | Description | Key Reactions/Concepts |

|---|---|---|

| 1 | Precursor Preparation & Protection | Starting materials (e.g., substituted benzaldehydes and benzyl halides) have their hydroxyl groups protected to prevent side reactions. |

| 2 | Stilbene Backbone Formation | The protected precursors are coupled to form the C=C double bond of the stilbene core. |

| 3 | Deprotection of Aglycone | The protecting groups are removed from the stilbene backbone to reveal the polyhydroxylated aglycone (e.g., oxyresveratrol). |

| 4 | Regioselective Glycosylation | A protected glucose donor is attached to a specific hydroxyl group on the aglycone. This is often the most challenging step, requiring precise control. |

| 5 | Final Deprotection | The protecting groups on the sugar moiety are removed to yield the final product, such as Oxyresveratrol 3'-O-beta-D-glucopyranoside. |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly advantageous for glycosylation, where achieving regioselectivity (attaching the sugar to the correct hydroxyl group) and stereoselectivity (forming the correct bond configuration) can be challenging through purely chemical means. morressier.com

In this strategy, the stilbene aglycone (oxyresveratrol) can be produced via total chemical synthesis. Subsequently, an enzyme, such as a glycosyltransferase, is used to catalyze the transfer of a glucose moiety from a sugar donor to a specific hydroxyl group on the aglycone. This enzymatic step often proceeds under mild conditions and can provide high yields of the desired glycoside isomer. morressier.com For example, studies on the related compound resveratrol (B1683913) have shown that enzymatic α-glycosylation can be achieved efficiently, yielding products with increased water solubility. morressier.com

Another chemoenzymatic method involves biotransformation, where microorganisms or their enzymes are used to modify a precursor. Oxyresveratrol-3-O-glucoside has been produced through the biotransformation of Morus alba (mulberry) extract. nih.gov Conversely, enzymes like cellulase (B1617823) can be used for the deglycosylation of naturally abundant stilbene glycosides to yield the aglycone, which can then serve as a starting material for further controlled synthesis. nih.gov

Table 2: Comparison of Chemical vs. Enzymatic Glycosylation

| Feature | Chemical Glycosylation | Enzymatic Glycosylation |

|---|---|---|

| Selectivity | Often produces a mixture of isomers, requiring complex protection/deprotection steps. | High regioselectivity and stereoselectivity, often targeting a single hydroxyl group. |

| Reaction Conditions | May require harsh conditions (strong acids/bases, extreme temperatures). | Typically mild, aqueous conditions (neutral pH, room temperature). |

| Protecting Groups | Multiple protection and deprotection steps are usually necessary for the aglycone and sugar. | Often requires minimal or no protection of the aglycone. |

| Byproducts | Can generate significant waste from reagents and solvents. | Generally produces fewer byproducts, considered a "greener" approach. morressier.com |

Semi-synthesis of Glucuronide Metabolites of Oxyresveratrol

Semi-synthesis (or hemisynthesis) utilizes a readily available natural product as a starting material to create derivatives that are difficult to obtain otherwise. This approach has been successfully applied to produce the glucuronide metabolites of oxyresveratrol, which are the forms predominantly found in biological fluids after consumption. nih.govacs.org

The chemical production of oxyresveratrol monoglucuronides has been achieved through O-glucuronidation, starting with the parent oxyresveratrol molecule. nih.gov In a reported method, oxyresveratrol was reacted with a protected glucuronic acid donor, acetobromo-α-D-glucuronic acid methyl ester, under alkaline conditions. nih.govacs.org The process was optimized by testing various parameters, including different bases (such as KOH, NaOH, and K₂CO₃) and incubation times, to improve the yield of the desired metabolites. nih.govacs.org

Following the reaction, a mixture of glucuronidated products was obtained, which required isolation and structural elucidation. Through this semi-synthetic method, three specific trans-oxyresveratrol glucuronide metabolites were successfully produced and characterized. nih.govnih.gov

Table 3: Semi-Synthesized Glucuronide Metabolites of Oxyresveratrol

| Metabolite Name | Position of Glucuronidation | Reference |

|---|---|---|

| trans-Oxyresveratrol-4′-O-glucuronide | 4' position on the B-ring | nih.govacs.org |

| trans-Oxyresveratrol-3-O-glucuronide | 3 position on the A-ring | nih.govacs.org |

| trans-Oxyresveratrol-2′-O-glucuronide | 2' position on the B-ring | nih.govacs.org |

This semi-synthetic strategy provides access to pure standards of metabolites, which are essential for metabolism studies and for evaluating the biological activities of the metabolized forms of oxyresveratrol. acs.org

Analytical Characterization and Quantification Methodologies for Oxyresveratrol 3 O Beta D Glucopyranoside

Chromatographic Techniques for Separation and Detection

Chromatography is fundamental to isolating Oxyresveratrol (B150227) 3'-O-beta-D-glucopyranoside from complex plant matrices and quantifying its presence. Techniques such as HPLC, TLC/HPTLC, and UPLC offer varying levels of resolution, sensitivity, and throughput.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of stilbenoids, including Oxyresveratrol 3'-O-beta-D-glucopyranoside. nih.gov The technique utilizes a liquid mobile phase to separate compounds as they pass through a column packed with a solid stationary phase. Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

For the analysis of related compounds like oxyresveratrol, HPLC systems often use a gradient elution of acetonitrile (B52724) and water (often with a modifier like phosphoric acid or formic acid) with UV detection. nih.govmdpi.com The retention time for oxyresveratrol under specific conditions has been reported as 5.12 minutes, with detection at a wavelength of 325 nm. mdpi.com While specific parameters for the glucoside can vary, a typical setup would involve a C18 column and a mobile phase gradient of water and a polar organic solvent like methanol (B129727) or acetonitrile. nih.govacs.org The selection of the detection wavelength is based on the UV absorbance maxima of the compound, which for stilbenes is typically in the range of 300-330 nm.

| Parameter | Condition | Reference Compound |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 21.2 mm, 5 µm) | Oxyresveratrol Glucuronides |

| Mobile Phase | A: Water with 0.005% TFA B: Acetonitrile with 0.005% TFA | Oxyresveratrol Glucuronides |

| Elution | Gradient | Oxyresveratrol Glucuronides |

| Flow Rate | 20 mL/min (Preparative) | Oxyresveratrol Glucuronides |

| Detection | UV at 280 and 320 nm | Oxyresveratrol Glucuronides |

| Retention Time | 5.12 min | Oxyresveratrol |

Thin Layer Chromatography (TLC) and its high-performance version, HPTLC, serve as simpler, alternative methods for the qualitative and quantitative analysis of oxyresveratrol and its glycosides. nih.govnih.gov These techniques involve spotting a sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing the plate in a chamber with a suitable mobile phase.

A validated TLC-densitometric method has been successfully developed for the quantification of the parent compound, oxyresveratrol. nih.gov This method utilized Silica gel 60 F254 TLC plates with a mobile phase consisting of methylene (B1212753) chloride and methanol (85:15, v/v). nih.gov After development, the plate is analyzed using a TLC scanner in absorbance mode, typically at a wavelength of 254 nm. nih.gov This approach was found to be sensitive and reliable, with limits of detection and quantitation for oxyresveratrol reported at 15.6 ng/spot and 52 ng/spot, respectively. nih.gov Similar systems can be adapted for the analysis of this compound, although the polarity of the mobile phase may need adjustment due to the added sugar moiety.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that utilizes columns with smaller particle sizes (typically under 2 µm) and higher pressures than conventional HPLC. This results in significantly improved resolution, sensitivity, and speed of analysis. UPLC is often coupled with mass spectrometry (UPLC-MS) for enhanced detection and structural confirmation. acs.org

For the analysis of oxyresveratrol metabolites, a UPLC system equipped with a Diode Array Detector (DAD) and an Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometer has been employed. acs.org The separation is typically performed on a sub-2 µm C18 column with a gradient mobile phase, such as water and methanol, both containing 0.1% formic acid. acs.org The high resolving power of UPLC allows for the separation of closely related isomers and metabolites in complex biological samples. acs.org

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once isolated, spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation of this compound. NMR provides detailed information about the carbon-hydrogen framework, while MS reveals the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. One-dimensional (1D) NMR experiments like ¹H NMR and ¹³C NMR, along with two-dimensional (2D) experiments such as Heteronuclear Multiple Bond Correlation (HMBC), are used to identify the connectivity of atoms. acs.orgchemfaces.com

The ¹H NMR spectrum provides information about the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). The ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. 2D NMR experiments like HMBC are crucial for establishing long-range correlations between protons and carbons, which helps in assigning the specific location of the glucopyranoside moiety on the oxyresveratrol skeleton. For this compound, the HMBC spectrum would show a correlation between the anomeric proton of the glucose unit and the C-3' carbon of the oxyresveratrol core, confirming the linkage point.

| Position | ¹H NMR δ (ppm), J (Hz) | ¹³C NMR δ (ppm) |

|---|---|---|

| 2 | - | 107.5 |

| 3 | 6.38 (d, 2.1) | 102.3 |

| 4 | - | 158.8 |

| 5 | 6.38 (d, 2.1) | 102.3 |

| 6 | - | 158.8 |

| α | 6.85 (d, 16.3) | 128.9 |

| β | 7.15 (d, 16.3) | 123.5 |

| 1' | - | 113.2 |

| 2' | 7.25 (d, 8.3) | 127.8 |

| 3' | - | 158.9 |

| 4' | - | 158.9 |

| 5' | 6.45 (d, 2.3) | 105.7 |

| 6' | 6.55 (dd, 8.3, 2.3) | 108.4 |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI), often coupled with a high-resolution analyzer like Quadrupole Time-of-Flight (Q-TOF), provide highly accurate mass measurements. acs.org

For this compound (C₂₀H₂₂O₉), the expected monoisotopic mass is approximately 406.126 g/mol . phytohub.eu In ESI-MS analysis, the compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution MS can confirm the elemental formula. Tandem MS (MS/MS) experiments involve fragmenting the molecular ion to produce a characteristic pattern of daughter ions. A key fragmentation would be the loss of the glucose moiety (a neutral loss of 162.05 Da), resulting in a fragment ion corresponding to the oxyresveratrol aglycone at m/z 243.06 or 244.07. acs.org This specific fragmentation pattern is diagnostic for the presence of a hexose (B10828440) sugar attached to the oxyresveratrol core. acs.org

Immunochemical Methods for Quantitation (e.g., Monoclonal Antibody-based Assays)

Currently, there is a lack of publicly available research detailing the development and application of specific immunochemical methods, such as monoclonal antibody-based assays, for the direct quantification of this compound.

However, the development of such assays for the parent compound, oxyresveratrol, provides a potential framework. A notable development in this area is a monoclonal antibody (MAb)-based immunoassay for the determination of oxyresveratrol. In this method, an immunogen was created by conjugating oxyresveratrol with cationized bovine serum albumin (cBSA) through a Mannich reaction. The resulting monoclonal antibody was then utilized in an indirect competitive enzyme-linked immunosorbent assay (ELISA) format. This assay demonstrated a linear range for measuring oxyresveratrol from 63 to 500 ng/mL. The precision, indicated by the percent relative standard deviation, was below 10%, and recovery percentages ranged from 95.93% to 103.55%. This established ELISA was successfully applied to determine the oxyresveratrol content in the heartwood of Artocarpus lacucha and in traditional drug samples.

While this assay is specific to oxyresveratrol and resveratrol (B1683913), the principles could potentially be adapted for the development of an assay for this compound. This would likely involve the synthesis of a specific immunogen using the glucoside and the subsequent generation of monoclonal antibodies that can selectively recognize the glycosylated form of the molecule.

Method Development and Validation for Analytical Applications

The development and validation of robust analytical methods are crucial for the accurate quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations. While specific validation data for this glucoside is not extensively detailed in publicly accessible literature, the principles of method development and validation for related stilbenoids, such as resveratrol and oxyresveratrol, are well-established and directly applicable. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common techniques employed.

Method development for these compounds typically involves a systematic approach to optimize chromatographic conditions to achieve adequate separation and detection. Key considerations include the selection of the stationary phase (e.g., C18 columns), the mobile phase composition (often a mixture of an organic solvent like acetonitrile or methanol and an aqueous phase with additives like formic acid or trifluoroacetic acid to improve peak shape), flow rate, and detection wavelength (for UV detectors).

Once developed, the analytical method must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). Validation ensures that the method is suitable for its intended purpose. The core validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following tables provide examples of validation data from studies on resveratrol, a structurally related compound, which illustrate the typical performance characteristics of a validated HPLC method.

Table 1: Linearity and Range for Resveratrol Analysis by HPLC

| Parameter | Value |

| Concentration Range | 20 to 60 µg/mL |

| Regression Equation | y = 34521x + 1678.9 |

| Correlation Coefficient (r²) | 0.999 |

Table 2: Accuracy Study of Resveratrol by HPLC

| Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 20 | 19.8 | 99.0 |

| 40 | 39.7 | 99.2 |

| 60 | 59.8 | 99.6 |

Table 3: Precision of an HPLC Method for Resveratrol

| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| 20 | 0.45 | 0.51 |

| 40 | 0.38 | 0.42 |

| 60 | 0.31 | 0.35 |

Table 4: System Suitability Parameters for a Validated HPLC Method

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2 | 1.2 |

| Theoretical Plates | > 2000 | 5890 |

| Retention Time (min) | - | 4.5 |

These examples demonstrate the level of performance expected from a well-developed and validated analytical method for a stilbenoid compound. A similar approach would be necessary to establish a reliable method for the quantification of this compound.

Biological Activities and Molecular Mechanisms of Oxyresveratrol 3 O Beta D Glucopyranoside

Tyrosinase Inhibitory Activity

Oxyresveratrol (B150227) 3'-O-beta-D-glucopyranoside, a phenolic compound isolated from the root barks of Morus alba L., has been identified as an effective inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. chemfaces.comchemicalbook.com Its potential as a skin-whitening agent is attributed to this significant inhibitory activity. chemfaces.com

Mechanism of Enzyme Inhibition

Oxyresveratrol 3'-O-beta-D-glucopyranoside demonstrates potent tyrosinase inhibitory activity with a reported half-maximal inhibitory concentration (IC50) of 1.64 μM. chemicalbook.commedchemexpress.com The depigmenting effect of its aglycone, oxyresveratrol, operates through the reversible inhibition of tyrosinase activity rather than by suppressing the expression and synthesis of the enzyme. nih.govresearchgate.net Studies on oxyresveratrol show it acts as a non-competitive inhibitor with a high affinity for mushroom tyrosinase, reflected in a low inhibitor constant (Ki) value. nih.govresearchgate.netnih.gov This direct enzymatic inhibition is the primary mechanism by which these stilbenoids interfere with melanin production. nih.govresearchgate.net The number and position of hydroxyl groups on the stilbene (B7821643) structure are crucial for this inhibitory effect. researchgate.net

Comparative Efficacy against Standard Inhibitors (e.g., Kojic Acid)

Research has established that this compound possesses superior tyrosinase inhibitory activity compared to kojic acid, a widely used standard inhibitor in cosmetic and medical applications for hyperpigmentation. chemfaces.com The aglycone form, oxyresveratrol, exhibits an inhibitory effect on mushroom tyrosinase that is approximately 32 times stronger than that of kojic acid. nih.govresearchgate.netnih.gov This significant difference in potency highlights the potential of this stilbenoid glucoside as a highly effective tyrosinase inhibitor.

Interactive Table: Comparative Tyrosinase Inhibitory Activity

| Compound | Target Enzyme | IC50 Value | Comparative Potency |

| This compound | Tyrosinase | 1.64 µM medchemexpress.com | More potent than Kojic Acid chemfaces.com |

| Oxyresveratrol (aglycone) | Mushroom Tyrosinase | 1.2 µM nih.gov | 32-fold stronger inhibition than Kojic Acid nih.govnih.gov |

| Kojic Acid | Mushroom Tyrosinase | ~38.4 µM | Standard Inhibitor nih.gov |

Role in Melanin Biosynthesis Regulation

Tyrosinase is the rate-limiting enzyme in melanogenesis, the complex process of melanin pigment production. nih.gov It catalyzes the initial steps, including the conversion of L-tyrosinase into dopaquinone, which then proceeds through a series of reactions to form melanin. nih.govjapsonline.com By directly inhibiting tyrosinase activity, this compound effectively disrupts this pathway, leading to a reduction in melanin synthesis. chemfaces.comnih.gov Studies on its parent compound, oxyresveratrol, confirm that this inhibition of melanogenesis is achieved by targeting the enzyme's activity and related oxidative stress, not by altering the genetic expression of the tyrosinase gene. nih.govresearchgate.netjapsonline.com Further research on oxyresveratrol has shown it can also down-regulate the MC1R/cAMP/MITF signaling pathway, which is crucial for melanogenesis, and interfere with melanosome transport. nih.govresearchgate.net

Broader Biological Effects of Stilbenoid Glucosides and Related Stilbenoids

Stilbenoids, a class of naturally occurring phenolic compounds, and their glycoside forms are recognized for a range of biological activities, including antioxidant and anti-inflammatory effects. chiro.orgnih.govnih.gov These compounds are synthesized by plants as phytoalexins to protect against stress and infection. chiro.orgnih.gov

Antioxidant Properties

Stilbenoids and their glucosides possess notable antioxidant properties, which are often linked to their other biological functions. researchgate.net They can exert protective effects against oxidative stress. researchgate.net The core stilbene structure is capable of scavenging a variety of reactive chemical species, including reactive oxygen species (ROS) such as the superoxide (B77818) anion (O₂•⁻) and hydroxyl radical (HO•), as well as nitric oxide (NO•). nih.govacs.org The antioxidant activity is largely attributed to the free phenolic hydroxyl groups on the molecule. mdpi.com Consequently, glycosylation of these hydroxyl groups, as seen in stilbenoid glucosides, can sometimes lead to a lower radical scavenging activity compared to their corresponding aglycones. mdpi.com Despite this, stilbene glycosides like piceid and astringin (B1665303) have demonstrated protective capabilities against oxidative stress and tissue injury. researchgate.net

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Reactive Oxygen Species, Interleukin 1β, Tumor Necrosis Factor α)

Stilbenoids are well-documented anti-inflammatory agents. researchgate.net They exert these effects by modulating complex signaling pathways and reducing the production of pro-inflammatory mediators. chiro.orgnih.govresearchgate.net Research on oxyresveratrol and its metabolites has shown they can decrease the production of nitric oxide (NO), reactive oxygen species (ROS), Interleukin 1β (IL-1β), and Tumor Necrosis Factor α (TNF-α) in stimulated immune cells. acs.org

The anti-inflammatory mechanisms involve targeting key pathways such as the nuclear factor-kappa B (NF-κB) signaling cascade. researchgate.netresearchgate.net For instance, oxyresveratrol has been shown to inhibit TNF-α-stimulated cell proliferation by suppressing the PI3K/AKT pathway. nih.gov It also effectively reduces the release of other inflammatory cytokines, such as IL-6, in microglia stimulated by IL-1β. mdpi.com This modulation of multiple inflammatory markers underscores the significant anti-inflammatory potential of the stilbenoid class of compounds. chiro.orgnih.gov

Interactive Table: Modulation of Inflammatory Mediators by Related Stilbenoids

| Mediator | Effect Observed with Related Stilbenoids (e.g., Oxyresveratrol) |

| Nitric Oxide (NO) | Decreased production acs.org |

| Reactive Oxygen Species (ROS) | Decreased production acs.org |

| Interleukin 1β (IL-1β) | Decreased production acs.org |

| Tumor Necrosis Factor α (TNF-α) | Decreased production and signaling acs.orgnih.gov |

Neuroprotective Mechanisms

Direct research into the neuroprotective mechanisms of this compound is not extensively available. However, its aglycone, Oxyresveratrol, has demonstrated significant neuroprotective potential through various mechanisms, primarily linked to its antioxidant and anti-inflammatory properties. researchgate.netnih.gov

Studies have shown that Oxyresveratrol can protect neurons from different types of injury. In an in vitro model of stretch-induced trauma, Oxyresveratrol significantly inhibited neuronal death. nih.gov It also protects cultured rat cortical neurons from N-methyl-D-aspartate (NMDA)-induced toxicity by preventing the generation of reactive oxygen species (ROS) and inhibiting an increase in intracellular calcium concentrations. nih.gov

In a rat model of Parkinson's disease induced by rotenone, pretreatment with Oxyresveratrol was found to ameliorate motor impairments and preserve dopaminergic neurons. researchgate.net The underlying mechanism for this protection is associated with its antioxidant capabilities, evidenced by a reduction in malondialdehyde (MDA) levels, a marker of oxidative stress, and an increase in the activity of the antioxidant enzyme catalase. researchgate.net Furthermore, in models of neuroinflammation, Oxyresveratrol has been shown to improve cognitive impairments by modulating the PI3K-Akt signaling pathway and reducing the production of inflammatory factors in the brain. mdpi.com

Table 1: Neuroprotective Effects of Oxyresveratrol in a Rotenone-Induced Parkinson's Disease Model

| Parameter | Rotenone Group (PD) | Oxyresveratrol + Rotenone Group (OXY) | Statistical Significance |

|---|---|---|---|

| Latency to Fall (Rotarod Test) | Decreased | Significantly longer than PD group | p < 0.01 |

| Dopaminergic Neuron Count | Lower than control | Not different from control | p < 0.01 (PD vs. control) |

| Malondialdehyde (MDA) Levels | Increased | Reduced compared to PD group | p < 0.01 |

| Catalase Activity | No significant change | Increased compared to PD group | p < 0.05 |

| Superoxide Dismutase (SOD) Activity | Unaltered | Unaltered | - |

Data sourced from a study on Wistar rats. researchgate.net

Antineoplastic and Antiproliferative Effects

Specific studies detailing the antineoplastic and antiproliferative effects of this compound are scarce. Research on its aglycone, Oxyresveratrol, however, indicates notable anticancer activities against various cancer cell lines.

Oxyresveratrol has been shown to exhibit potent antiproliferative effects against human immortalized keratinocytes (HaCaT) stimulated by the pro-inflammatory cytokine TNF-α. nih.gov Its mechanism involves inhibiting the TNF-α-stimulated activation of the AKT and GSK3-β signaling pathways, which are crucial for cell proliferation. nih.gov This leads to cell cycle arrest in the S and G2/M phases and a reduction in the expression of the proliferation marker Ki-67 and the survival marker MCL-1. nih.gov

In the context of breast cancer, Oxyresveratrol demonstrates a synergistic effect when combined with chemotherapeutic agents like Doxorubicin and Melphalan. mdpi.comresearchgate.net This combination significantly reduces cancer cell viability in a dose-dependent manner. The mechanisms include the induction of apoptosis, as evidenced by the upregulation of caspases-3, -7, -8, and -9, and alterations in the cell cycle. mdpi.comresearchgate.net

Table 2: Synergistic Antiproliferative Effects of Oxyresveratrol with Doxorubicin (DOX) in Breast Cancer Cells

| Cell Line | Treatment | Effect |

|---|---|---|

| MCF-7 | Oxyresveratrol + Doxorubicin | 4.0-fold decrease in the required concentration of DOX. |

| MDA-MB-231 | Oxyresveratrol + Doxorubicin | 16.0-fold decrease in the required concentration of DOX. |

Data indicates a synergistic interaction, allowing for lower effective doses of the chemotherapeutic agent. mdpi.com

Antiviral Activity

While the antiviral profile of this compound has not been specifically characterized, its parent compound, Oxyresveratrol, possesses potent antiviral properties against several viruses.

Research has demonstrated a significant, dose-dependent antiviral effect of Oxyresveratrol against African swine fever virus (ASFV). nih.govusda.gov The compound effectively inhibits viral DNA replication, late viral protein synthesis, and the formation of viral factories, leading to a 98–100% reduction in viral titers at non-cytotoxic concentrations. nih.govusda.gov

Oxyresveratrol is also effective against Herpes Simplex Virus (HSV-1 and HSV-2). nih.govresearchgate.netmdpi.com It inhibits viral replication during both the early and late phases. nih.govresearchgate.net The mechanism involves the suppression of late protein synthesis. nih.gov Furthermore, Oxyresveratrol exhibits a synergistic anti-HSV-1 effect when used in combination with the conventional antiviral drug Acyclovir. nih.govresearchgate.net

Table 3: In Vitro Inhibitory Concentrations of Oxyresveratrol against Herpes Simplex Virus 1 (HSV-1)

| Virus Strain | IC50 (µg/mL) |

|---|---|

| HSV-1 (Standard) | 19.8 |

| Clinical Isolate 1 | 23.3 |

| Clinical Isolate 2 | 23.5 |

| Clinical Isolate 3 | 24.8 |

| Thymidine Kinase (TK)-deficient HSV-1 | 25.5 |

| Phosphonoacetic Acid (PAA)-resistant HSV-1 | 21.7 |

IC50 represents the concentration required to inhibit 50% of viral plaque formation. nih.gov

Immunomodulatory Properties

There is limited information on the specific immunomodulatory properties of this compound. However, the aglycone Oxyresveratrol is a well-documented anti-inflammatory agent that modulates immune cell responses.

In human microglial cells (HMC3), Oxyresveratrol has been shown to suppress inflammation induced by interleukin-1 beta (IL-1β). mdpi.com It significantly decreases the release of the pro-inflammatory cytokine IL-6 and the chemokine MCP-1. mdpi.com This anti-inflammatory action is mediated through the suppression of the PI3K/AKT/p70S6K and ERK1/2 MAPK signaling pathways. mdpi.com

Similarly, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, an ester prodrug of Oxyresveratrol significantly reduced the secretion of nitric oxide (NO), IL-6, and tumor necrosis factor-alpha (TNF-α). mdpi.com It also mitigated the expression of inflammation-regulating enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com These findings highlight Oxyresveratrol's potential to modulate the inflammatory responses of key immune cells like microglia and macrophages.

Antimycotoxin Potential

Currently, there is no direct scientific literature available detailing the antimycotoxin potential of either this compound or its aglycone, Oxyresveratrol. However, research into the broader class of stilbenoid compounds, to which Oxyresveratrol belongs, suggests a potential role in combating mycotoxigenic fungi.

Studies have investigated other stilbenes, such as Resveratrol (B1683913) and Pterostilbene, for their ability to inhibit the growth of fungi like Aspergillus carbonarius, which is a known producer of the mycotoxin Ochratoxin A. nih.gov These compounds were found to downregulate the expression of genes involved in toxin synthesis. nih.gov This research on related stilbenoids suggests that the antimycotoxin potential of Oxyresveratrol and its derivatives could be a valuable area for future investigation. acs.org

Cardioprotective and Vascular Modulatory Effects

Specific research on the cardioprotective effects of this compound is not available. However, its aglycone, Oxyresveratrol, has demonstrated a significant cardioprotective effect in preclinical models, which is attributed to its strong antioxidant and anti-inflammatory activities. nih.gov

In a rat model of isoproterenol-induced myocardial infarction, treatment with Oxyresveratrol was shown to significantly reduce myocardial damage. nih.gov This protective effect was associated with a decrease in the oxidative stress marker MDA and an increase in the activity of the antioxidant enzyme superoxide dismutase (SOD) and levels of glutathione (B108866) (GSH). nih.gov

The closely related stilbenoid, Resveratrol, is more extensively studied for its cardioprotective effects. It has been shown to protect against ischemia-reperfusion injury by reducing arrhythmias and cell death. nih.govscispace.com The mechanisms for Resveratrol's effects include its antioxidant activity and the upregulation of nitric oxide (NO), a key molecule in vasodilation and vascular health. nih.govmdpi.com Given the structural similarity, these findings for Oxyresveratrol and Resveratrol suggest a potential, though unconfirmed, cardioprotective role for this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Oxyresveratrol |

| Resveratrol |

| Doxorubicin |

| Melphalan |

| Acyclovir |

| Pterostilbene |

| Isoproterenol |

| Rotenone |

| N-methyl-D-aspartate (NMDA) |

| Interleukin-1 beta (IL-1β) |

| Interleukin-6 (IL-6) |

| Tumor necrosis factor-alpha (TNF-α) |

Structure Activity Relationship Sar Studies of Oxyresveratrol 3 O Beta D Glucopyranoside and Its Analogs

Influence of Glycosylation Position on Biological Potency (e.g., 3'-O- vs. 2-O-glucoside)

The position of the glycosidic linkage on the oxyresveratrol (B150227) scaffold is a critical determinant of its tyrosinase inhibitory potential. Research on compounds isolated from the roots of Morus nigra has provided a direct comparison between different positional isomers of oxyresveratrol glucoside. nih.govresearchgate.netnih.gov

Specifically, Oxyresveratrol 2-O-beta-D-glucopyranoside demonstrates significantly higher potency as a tyrosinase inhibitor than its 3'-O- counterpart. nih.gov Studies have reported the half-maximal inhibitory concentration (IC₅₀) for the 2-O-glucoside to be 1.64 µM, whereas the IC₅₀ for Oxyresveratrol 3'-O-beta-D-glucopyranoside was found to be 29.75 µM. nih.govmedchemexpress.com This indicates that glycosylation at the 2-position of the resorcinol (B1680541) ring (A-ring) is more favorable for potent tyrosinase inhibition than glycosylation at the 3'-position of the catechol ring (B-ring). Both of these glucosides, however, were found to be more effective tyrosinase inhibitors than kojic acid, a commonly used standard. nih.govresearchgate.net

This difference in activity suggests that the hydroxyl groups on the B-ring, particularly the 3'-OH, may play a more crucial role in the direct interaction with the active site of the tyrosinase enzyme. When the bulky glucose moiety is attached at this position, it may create steric hindrance, impeding the optimal binding of the inhibitor to the enzyme. Conversely, placing the glucose unit at the 2-position on the A-ring appears to be less disruptive to the key interactions required for potent inhibition.

Table 1: Influence of Glycosylation Position on Tyrosinase Inhibition

| Compound | Glycosylation Position | Tyrosinase IC₅₀ (µM) |

|---|---|---|

| Oxyresveratrol 2-O-beta-D-glucopyranoside | 2-O- | 1.64 |

| This compound | 3'-O- | 29.75 |

Impact of Structural Modifications on Tyrosinase Inhibition and other Activities

Structural modifications, particularly to the free hydroxyl groups of the parent oxyresveratrol molecule, significantly impact its biological activities. The addition of a glucose moiety (glycosylation) is one of the most impactful of these modifications.

Studies on various hydroxystilbene compounds have shown that glycosylation generally leads to a decrease in tyrosinase inhibitory activity compared to the corresponding aglycone. nih.govresearchgate.net For instance, other glycosylated stilbenoids such as piceid (resveratrol-3-O-beta-D-glucoside) and rhaponticin (rhapontigenin-O-glucoside) did not show significant inhibition of mushroom tyrosinase activity at concentrations up to 100 µM, whereas their aglycones, resveratrol (B1683913) and rhapontigenin, did. nih.govresearchgate.net This overarching trend highlights the essential role of free hydroxyl groups for potent tyrosinase inhibition.

Beyond glycosylation, modifications to the oxyresveratrol core, such as O-alkylation (e.g., methylation), have also been explored. Research indicates that the free phenolic hydroxyl groups are essential for many of the compound's biological effects. mdpi.com When some or all of these hydroxyl groups on oxyresveratrol are etherified or esterified, activities such as free radical scavenging and α-glucosidase inhibition are typically reduced or completely lost. mdpi.com This underscores the importance of the number and position of unsubstituted hydroxyl groups in the stilbene (B7821643) structure for its diverse biological functions.

Comparative Analysis with Aglycone Oxyresveratrol and other Stilbenoids

When compared to its aglycone and other well-known stilbenoids, this compound exhibits a distinct activity profile. The most striking comparison is with its parent compound, oxyresveratrol.

Oxyresveratrol is an exceptionally potent inhibitor of mushroom tyrosinase, with reported IC₅₀ values ranging from as low as 0.10 µM to 1.2 µM. nih.govmdpi.com This makes it substantially more powerful than both resveratrol and the standard inhibitor, kojic acid. nih.gov The inhibitory capacity of oxyresveratrol toward tyrosinase activity and melanin (B1238610) formation has been shown to be better than that of resveratrol.

The introduction of a glucose molecule at the 3'-position to form this compound significantly diminishes this inhibitory potency. With an IC₅₀ value of 29.75 µM, the 3'-O-glucoside is approximately 25 to 300 times less active than its aglycone against mushroom tyrosinase. medchemexpress.comnih.govmdpi.com This demonstrates that the free hydroxyl group at the 3'-position is critical for the high-affinity binding to the enzyme. While the glucoside is still a more potent inhibitor than kojic acid (IC₅₀ ≈ 38-90 µM), it does not match the exceptional activity of the free oxyresveratrol. nih.govnih.gov

Table 2: Comparative Tyrosinase Inhibition of Stilbenoids

| Compound | Tyrosinase IC₅₀ (µM) | Relative Potency vs. Kojic Acid |

|---|---|---|

| Oxyresveratrol | ~0.1 - 1.2 | ~32-900x stronger |

| This compound | 29.75 | ~1.3-3x stronger |

| Resveratrol | >100 (low inhibition) | Weaker |

| Kojic Acid (Reference) | ~38 - 90 | 1x (Standard) |

Metabolic Pathways and Derivative Formation of Oxyresveratrol 3 O Beta D Glucopyranoside

Mammalian Metabolism of Oxyresveratrol (B150227) 3'-O-beta-D-glucopyranoside

Upon oral ingestion, the metabolism of Oxyresveratrol 3'-O-beta-D-glucopyranoside is initiated in the gut. Similar to other phenolic glycosides, the first critical step is deglycosylation. This process is primarily carried out by intestinal bacteria. researchgate.netnih.gov An analogous compound, mulberroside A (an oxyresveratrol glucoside), is known to be rapidly deglycosylated by human intestinal bacteria to yield oxyresveratrol (ORV) and its monoglucosides. researchgate.net It is therefore anticipated that this compound undergoes a similar fate, releasing its aglycone, oxyresveratrol, into the intestinal lumen.

Once oxyresveratrol is liberated from its glucoside form, it becomes available for further microbial metabolism within the colon or for absorption. Studies on the metabolic transformations of oxyresveratrol by colonic microbiota have indicated that it can undergo processes such as double-bond reduction, dihydroxylation, and demethylation. mdpi.com

Following absorption, the oxyresveratrol aglycone is subjected to extensive phase II metabolism. In studies where oxyresveratrol itself was administered to rats, the major metabolites detected in bile and urine were monoglucuronide and monosulfate conjugates of oxyresveratrol. researchgate.net This indicates that after the initial deglycosylation in the gut, the absorbed aglycone is rapidly conjugated for excretion.

Glucuronidation of Oxyresveratrol and its Glucosides

Glucuronidation is a major phase II metabolic pathway for polyphenols like oxyresveratrol, enhancing their water solubility and facilitating their elimination from the body. researchgate.net This reaction is catalyzed by a family of enzymes known as uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). rsc.org The metabolism of oxyresveratrol results in the formation of several glucuronide derivatives.

Through chemical hemisynthesis and subsequent analysis, three primary monoglucuronide metabolites of oxyresveratrol have been structurally identified. nih.govacs.orgnih.govresearchgate.net These metabolites are formed by the attachment of a glucuronic acid moiety to one of the hydroxyl groups on the oxyresveratrol molecule.

Identified Oxyresveratrol Glucuronide Metabolites

| Metabolite Name | Abbreviation | Position of Glucuronidation |

|---|---|---|

| trans-Oxyresveratrol-4′-O-glucuronide | t-ORV-4′G | 4'-position |

| trans-Oxyresveratrol-3-O-glucuronide | t-ORV-3G | 3-position |

Data sourced from multiple studies. nih.govacs.orgresearchgate.net

In vitro studies using human and rat liver fractions have provided significant insights into the species-specific differences in oxyresveratrol glucuronidation. nih.govacs.org When oxyresveratrol is incubated with liver microsomes or S9 fractions, distinct patterns of metabolite formation are observed. researchgate.netacs.org

Further investigation into the specific enzymes involved has identified UGT1A9 and UGT1A1 as the primary isoforms responsible for the formation of the major glucuronide metabolite in human liver and intestinal microsomes. nih.govnih.gov

Comparison of Oxyresveratrol Glucuronidation in Human vs. Rat Liver Fractions

| Feature | Human Liver Fractions | Rat Liver Fractions |

|---|---|---|

| Preferred Site of Glucuronidation | C-2′ position nih.govacs.orgresearchgate.net | C-3 position nih.govacs.orgresearchgate.net |

| Major Metabolite Formed | trans-Oxyresveratrol-2′-O-glucuronide nih.govnih.gov | trans-Oxyresveratrol-3-O-glucuronide rsc.orgnih.gov |

| Metabolic Capacity | Lower nih.govacs.org | Stronger nih.govacs.org |

Influence of Glycosylation on Intestinal Absorption and Metabolic Fate

The initial glycosylation of oxyresveratrol as this compound is a critical determinant of its absorption and subsequent metabolic fate. In plants, glycosylation often serves to increase the stability of compounds like stilbenes. nih.gov Upon ingestion by mammals, these glycosidic bonds must typically be cleaved before the aglycone can be absorbed. nih.gov

The absorption of phenolic compounds is dependent on their chemical structure, and the presence of a sugar moiety generally prevents direct absorption in the upper gastrointestinal tract. nih.gov Instead, glycosides like this compound travel to the colon, where they are exposed to the enzymatic activity of the gut microbiota. nih.gov These microbes hydrolyze the glycosidic bond, releasing the free aglycone, oxyresveratrol. researchgate.net

This localized release of oxyresveratrol in the colon influences its bioavailability. Once liberated, the aglycone can be absorbed through the colonic epithelium into the bloodstream. Following absorption, it is transported to the liver, where it undergoes the extensive phase II conjugation reactions—primarily glucuronidation and sulfation—described previously. researchgate.net Therefore, the glycosylation dictates not only that deglycosylation is the first metabolic step but also the primary site of aglycone release and absorption, which in turn governs its subsequent systemic metabolism and rapid elimination.

Challenges and Future Research Directions

Elucidation of Additional Biological Mechanisms

The current understanding of Oxyresveratrol (B150227) 3'-O-beta-D-glucopyranoside's biological action is largely centered on its ability to inhibit tyrosinase, an enzyme crucial for melanin (B1238610) synthesis. chemicalbook.comchemfaces.com However, its aglycone, oxyresveratrol, exhibits a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer activities. researchgate.net This suggests that the glucoside form may possess a broader range of biological functions than is currently known.

Future research should prioritize investigating whether Oxyresveratrol 3'-O-beta-D-glucopyranoside, either directly or following metabolic conversion to its aglycone, can modulate other cellular pathways. Key areas of inquiry include its potential to influence inflammatory cascades, such as the NF-κB signaling pathway, and its ability to mitigate oxidative stress. mdpi.com Furthermore, exploring its effects on cell cycle regulation and apoptosis in various cell lines could reveal novel therapeutic applications. mdpi.com

Table 1: Potential Biological Mechanisms for Future Investigation

| Potential Mechanism | Rationale based on Aglycone (Oxyresveratrol) | Key Pathways to Investigate |

|---|---|---|

| Anti-inflammatory | Effectively suppresses inflammatory responses. mdpi.com | NF-κB, PI3K/AKT signaling |

| Antioxidant | Scavenges free radicals and protects against oxidative damage. mdpi.com | Nrf2, HO-1 pathways |

| Neuroprotection | Protects neurons from damage and reduces neuroinflammation. mdpi.com | β-amyloid aggregation, PI3K/AKT/p70S6K pathway |

| Anticancer | Induces apoptosis and inhibits proliferation and metastasis in cancer cells. mdpi.com | Caspase activation, mitochondrial pathways |

Exploration of Novel Synthetic Routes and Biotransformation Strategies

Currently, the primary source of this compound is extraction from natural sources, such as the root bark of Morus alba and Morus nigra. chemfaces.comnih.gov This reliance on natural extraction presents challenges in terms of yield, purity, and scalability. To overcome these limitations, the development of efficient and regioselective synthetic and biotechnological production methods is imperative.

Future synthetic chemistry efforts could adapt strategies used for other stilbene (B7821643) glucosides, such as convergent Heck-coupling reactions, to achieve targeted glucosylation of oxyresveratrol at the 3'-O position. researchgate.net Biotransformation offers a promising "green" alternative. The use of plant cell suspension cultures, as demonstrated with the regioselective glucosylation of oxyresveratrol by Solanum mammosum cells, could be optimized for large-scale production. nih.gov Additionally, screening for and engineering specific glucosyltransferase enzymes could provide a highly efficient and specific method for synthesizing the target molecule.

Table 2: Comparison of Potential Production Strategies

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Natural Extraction | Isolation from plant sources like Morus species. | Established method. | Low yield, batch-to-batch variability, scalability issues. |

| Chemical Synthesis | Multi-step organic synthesis (e.g., Heck-coupling). researchgate.net | High purity, scalability, not dependent on natural sources. | Use of protecting groups, potential for harsh reagents, regioselectivity control. |

| Biotransformation | Use of whole cells (e.g., plant cell cultures) or isolated enzymes to glucosylate oxyresveratrol. nih.gov | "Green" chemistry, high regioselectivity, mild reaction conditions. | Optimization of culture conditions, enzyme discovery and engineering, downstream processing. |

Advanced Analytical Method Development for Complex Biological Matrices

To fully understand the pharmacokinetics and metabolism of this compound, robust analytical methods capable of detecting and quantifying the compound and its metabolites in complex biological matrices (e.g., plasma, urine, and tissue) are essential. While methods like TLC and HPLC have been used for analyzing plant extracts, they may lack the sensitivity and specificity required for metabolic studies where concentrations can be very low. nih.govmdpi.com

The development of methods based on Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a critical future direction. This technique offers superior sensitivity, selectivity, and speed, making it ideal for pharmacokinetic and metabolomic studies. Furthermore, the development of high-throughput immunoassays, analogous to those created for oxyresveratrol, could facilitate rapid screening and quantification in a large number of samples. nih.gov

Table 3: Proposed Advanced Analytical Methods

| Method | Principle | Advantages for Biological Matrices |

|---|---|---|

| UHPLC-MS/MS | Combines the separation power of UHPLC with the sensitive and specific detection of tandem mass spectrometry. | High sensitivity (detects low concentrations), high specificity (distinguishes from metabolites and matrix components), rapid analysis time. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the identification of unknown metabolites. | Metabolite identification, structural elucidation. |

| Immunoassays (e.g., ELISA) | Utilizes specific antibodies to detect and quantify the target analyte. | High throughput, cost-effective for large sample numbers, no complex instrumentation required. |

Investigation of Synergistic Effects with Other Phytochemicals

The therapeutic potential of phytochemicals can often be enhanced when they are used in combination, a phenomenon known as synergy. Research on the aglycone, oxyresveratrol, has demonstrated synergistic effects with antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), with chemotherapeutic agents in breast cancer cells, and with other antioxidants like resveratrol (B1683913) and curcumin. mdpi.comnih.govsemanticscholar.org

A significant area for future research is to investigate whether this compound exhibits similar synergistic properties. Studies could explore its combination with other natural tyrosinase inhibitors or skin-whitening agents for enhanced cosmetic applications. Additionally, investigating its interactions with other anti-inflammatory and antioxidant compounds could lead to the development of potent multi-component therapies for various conditions. The synergy of its aglycone with probiotics also suggests a potential role in modulating gut health that warrants investigation. mdpi.com

Table 4: Documented Synergistic Effects of Oxyresveratrol (Aglycone) Highlighting Potential for the Glucoside

| Combination | Observed Synergistic Effect | Potential Application for the Glucoside | Reference |

|---|---|---|---|

| Oxyresveratrol + Antibiotics | Enhanced activity against MRSA. | Development of combination therapies for resistant bacterial infections. | mdpi.com |

| Oxyresveratrol + Doxorubicin/Melphalan | Increased cytotoxicity in breast cancer cells, allowing for lower chemotherapeutic doses. | Combination cancer therapy to reduce toxicity and enhance efficacy. | semanticscholar.org |

| Oxyresveratrol + Resveratrol | Moderate synergistic antioxidant activity. | Potent antioxidant formulations. | nih.gov |

| Oxyresveratrol + Probiotics | Enhanced probiotic properties and inhibition of pathogens. | Development of synbiotic formulations for gut health. | mdpi.com |

Role of this compound in Plant Physiology and Defense

Oxyresveratrol is classified as a phytoalexin, a compound produced by plants as a defense mechanism in response to biotic and abiotic stresses such as fungal infection, UV radiation, or physical injury. researchgate.netfrontiersin.org The presence of this compound in plants like Morus alba strongly suggests it plays a crucial role in this defense system.